trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II)
Description
Molecular Formula: C₄₀H₃₆BrNO₂P₂Pd²⁺ Molecular Weight: 810.99 g/mol Appearance: Solid with a melting point of 223–228°C . Key Features:
- Contains a bromo ligand, an N-succinimidyl group, and two triphenylphosphine (PPh₃) ligands in a trans configuration.
- High purity (99–99.999%) and versatile packaging options (e.g., plastic drums, fiber/steel drums) .
- Used in cross-coupling reactions (e.g., Suzuki, Heck) and fine chemical synthesis, with applications in pharmaceuticals and materials science .
Structural Insights:
The palladium center adopts a distorted square planar geometry, typical of Pd(II) complexes. The N-succinimidyl group acts as a leaving ligand, facilitating nucleophilic substitution in catalytic cycles .
Properties
IUPAC Name |
bromopalladium(1+);pyrrolidin-1-ide-2,5-dione;triphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.C4H5NO2.BrH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;6-3-1-2-4(7)5-3;;/h2*1-15H;1-2H2,(H,5,6,7);1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQYWUJRFOCJEW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)[N-]C1=O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Br[Pd+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H34BrNO2P2Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
809.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves the reaction of a palladium(II) precursor such as palladium(II) bromide or palladium(II) acetate with triphenylphosphine and N-bromosuccinimide (or a related succinimidyl source) in an organic solvent under inert atmosphere to prevent oxidation of palladium(0) species. The process is carefully controlled to favor the formation of the trans isomer with two triphenylphosphine ligands coordinated to palladium, a bromide ligand, and the N-succinimidyl group.
Typical Reaction Conditions
- Palladium Source: Palladium(II) acetate or palladium(II) bromide
- Ligands: Triphenylphosphine (2 equivalents)
- N-succinimidyl Source: N-bromosuccinimide or N-succinimidyl bromide
- Solvent: Dichloromethane (CH2Cl2) or similar inert organic solvents
- Atmosphere: Inert gas (nitrogen or argon) to avoid oxidation
- Temperature: Room temperature to mild heating (20–40 °C)
- Reaction Time: Several hours to overnight, depending on scale and conditions
- Purification: Recrystallization from suitable solvents (e.g., CH2Cl2/hexanes) or chromatographic methods
Representative Preparation Procedure
- Dissolution: Palladium(II) acetate is dissolved in dry dichloromethane under nitrogen atmosphere.
- Ligand Addition: Triphenylphosphine is added dropwise with stirring, forming an intermediate palladium-phosphine complex.
- N-succinimidyl Bromide Addition: N-bromosuccinimide is added slowly to the reaction mixture, allowing substitution of a bromide ligand onto the palladium center and coordination of the succinimidyl group.
- Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or NMR spectroscopy.
- Workup: Upon completion, the mixture is concentrated under reduced pressure.
- Purification: The crude product is purified by recrystallization or column chromatography to isolate trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) as a crystalline solid.
Detailed Research Findings and Data
Chemical and Physical Data
| Property | Value |
|---|---|
| Molecular Formula | C40H34BrNO2P2Pd |
| Molecular Weight | ~809.0 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in dichloromethane, toluene |
| Coordination Environment | Pd(II) center coordinated to 2 PPh3, Br, N-succinimidyl |
| Isomerism | trans configuration of phosphine ligands |
Spectroscopic Characterization
- [^31P NMR](pplx://action/followup): Characteristic chemical shifts confirming coordination of triphenylphosphine ligands.
- [^1H NMR](pplx://action/followup): Signals corresponding to triphenylphosphine aromatic protons and succinimidyl protons.
- IR Spectroscopy: Bands indicative of succinimidyl carbonyl groups and Pd–Br bond.
- Mass Spectrometry: Molecular ion peak consistent with the expected molecular weight.
Industrial and Laboratory Scale Preparation
While industrial-scale synthesis details are proprietary and less frequently published, laboratory-scale methods are well established. The key to high yield and purity lies in:
- Maintaining an inert atmosphere to prevent palladium reduction or oxidation.
- Using stoichiometric control of ligands and succinimidyl bromide.
- Optimizing solvent choice and temperature to favor the trans isomer.
- Employing recrystallization techniques to purify the product.
Comparative Analysis of Preparation Methods
| Aspect | Method Using Pd(II) Acetate + NBS | Method Using Pd(II) Bromide + N-Succinimidyl Source |
|---|---|---|
| Palladium Source | Pd(OAc)2 | PdBr2 |
| Ligand Addition | Triphenylphosphine added first | Triphenylphosphine added first |
| Succinimidyl Source | N-Bromosuccinimide (NBS) | N-Succinimidyl bromide or related derivatives |
| Solvent | Dichloromethane, inert atmosphere | Dichloromethane or toluene, inert atmosphere |
| Reaction Temperature | Room temperature to mild heating | Room temperature |
| Purification | Recrystallization or chromatography | Recrystallization or chromatography |
| Yield | Typically moderate to high (60–85%) | Typically moderate to high (60–85%) |
Notes on Reaction Mechanism and Ligand Effects
- The trans configuration is favored due to steric and electronic effects of the bulky triphenylphosphine ligands.
- The N-succinimidyl group acts as a labile ligand, potentially facilitating catalytic activity.
- The bromide ligand stabilizes the Pd(II) center and participates in oxidative addition during catalytic cycles.
Chemical Reactions Analysis
Types of Reactions: trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) undergoes various types of reactions, primarily serving as a catalyst in cross-coupling reactions. These include:
Suzuki-Miyaura Coupling: Facilitates the formation of carbon-carbon bonds between boronic acids and halides.
Stille Coupling: Involves the coupling of organotin compounds with halides.
Heck Reaction: Couples alkenes with halides in the presence of a base.
Sonogashira Coupling: Couples terminal alkynes with halides.
Common Reagents and Conditions: The compound is used in conjunction with various reagents, including boronic acids, organotin compounds, and terminal alkynes. Reaction conditions often involve the use of bases, solvents like toluene or DMF, and controlled temperatures .
Major Products: The major products formed from these reactions are typically complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
Synthesis and Preparation
The synthesis of trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) typically involves a reaction between palladium(II) acetate, triphenylphosphine, and N-bromosuccinimide in an organic solvent like dichloromethane under inert conditions to prevent oxidation. The product is then purified through recrystallization.
Scientific Research Applications
trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) is utilized across various fields, including:
-
Organic Synthesis : It plays a crucial role in carbon-carbon bond formation, facilitating the synthesis of complex organic molecules through methods such as:
- Suzuki-Miyaura Coupling : Effective for coupling benzylic halides with aryl or heteroaryl boronic acids.
- Stille Coupling : Involves organotin reagents and is known for its efficiency in forming biaryl compounds.
- Heck Reaction : Utilizes alkenes to generate alkenes and other complex structures.
- Drug Development : The compound aids in synthesizing biologically active molecules, contributing to pharmaceutical research by enabling the formation of key intermediates necessary for drug discovery.
- Material Science : It is employed in producing fine chemicals and materials, playing a role in developing new technologies and advanced materials.
Case Studies and Research Findings
-
Stille Cross-Coupling Reactions :
A study demonstrated that trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) efficiently catalyzes Stille reactions, leading to high yields of biaryl compounds under mild conditions . -
Suzuki-Miyaura Coupling :
Research indicated that this palladium complex serves as an effective precatalyst for Suzuki-Miyaura cross-couplings involving various substrates, showcasing its versatility in organic synthesis . -
Pharmaceutical Applications :
The compound has been utilized in synthesizing hypoxanthines through palladium-catalyzed cascade reactions, highlighting its significance in drug development .
Mechanism of Action
The mechanism by which trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) exerts its catalytic effects involves the coordination of the palladium center with the reactants, facilitating the formation of carbon-carbon bonds. The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps, which are crucial for the catalytic cycle .
Comparison with Similar Compounds
trans-Bromido(pyrimidinyl-κC²)bis(triphenylphosphane-κP)palladium(II)
Molecular Formula : C₄₀H₃₃BrN₂P₂Pd
Key Differences :
- Ligand Substitution : Replaces the N-succinimidyl group with a pyrimidinyl ligand.
- Geometry: Pd–C bond length (1.9985 Å) is longer than typical Pd–C (carbene) bonds but shorter than Pd–N non-bonding distances (2.8489–2.8703 Å) .
- Reactivity : Pyrimidinyl ligands enhance electron density at Pd, favoring C–C coupling reactions. NMR data (³¹P: δ 21.4; ¹H: δ 7.86 and 7.52) confirm ligand-specific electronic effects .
- Synthetic Yield : 95% yield in dichloromethane at room temperature, indicating high efficiency .
trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II)
Molecular Formula : C₄₂H₄₂Br₂P₂Pd
Key Differences :
- Phosphine Ligands : Tri-o-tolylphosphine (bulkier than PPh₃) increases steric hindrance, slowing reaction rates but improving selectivity in sterically demanding substrates .
- Safety Profile : Hazard statements include skin/eye irritation (H315, H319) and respiratory sensitization (H335) .
- Applications : Preferred for reactions requiring steric control, such as ortho-substituted aryl couplings .
trans-Dibromobis(triphenylphosphine)palladium(II)
Molecular Formula : C₃₆H₃₀Br₂P₂Pd
Key Differences :
- Ligand Simplicity : Lacks the N-succinimidyl group, limiting its utility in reactions requiring nucleophilic leaving groups.
- Reactivity : Less active in amination or carboxylation reactions compared to the N-succinimidyl analog .
- Cost : Lower price (~$280/g for N-succinimidyl variant vs. \sim$150/g for dibromo analog) reflects functional group complexity .
Bromo(phenylethynyl)bis(triphenylphosphine)palladium(II)
Molecular Formula : C₄₄H₃₃BrP₂Pd
Key Differences :
- Alkyne Ligand : Phenylethynyl group enables alkyne insertion reactions but shows instability in THF, leading to side products .
- Synthetic Challenges : Complex decomposition observed during reactions with dilithiotetraphenylbutadiene .
Comparative Data Table
Research Findings and Trends
- Catalytic Efficiency : The N-succinimidyl group in trans-Bromo(N-succinimidyl)bis(PPh₃)Pd(II) enhances nucleophilic substitution, making it superior to bromide-only analogs in amination reactions .
- Steric vs. Electronic Effects : Bulky ligands (e.g., tri-o-tolylphosphine) improve selectivity but reduce reaction rates, whereas electron-donating ligands (e.g., pyrimidinyl) accelerate oxidative addition steps .
- Sustainability : High-purity Pd complexes (e.g., 99.999% purity) minimize catalyst loading, aligning with green chemistry goals .
Biological Activity
trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) is a palladium-based compound that has garnered attention in the realm of medicinal chemistry and catalysis. Its unique structure and properties make it a subject of interest for various biological applications, particularly in drug development and as a catalyst in organic synthesis. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.
Chemical Structure and Properties
The compound is characterized by its palladium core coordinated to two triphenylphosphine ligands and a bromo group, along with a succinimidyl moiety. The molecular formula is , with a molecular weight of approximately 683.04 g/mol . The structure can be represented as follows:
The biological activity of trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) primarily stems from its ability to form stable complexes with biomolecules. This property is crucial for its role as a catalyst in carbon-carbon bond formation, which is essential in synthesizing various pharmaceutical compounds . The palladium center facilitates the activation of substrates, enabling nucleophilic attacks that lead to desired chemical transformations.
Antitumor Activity
Research indicates that palladium complexes exhibit significant antitumor properties. A study demonstrated that trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) could inhibit the proliferation of cancer cells through apoptosis induction. The mechanism involves the generation of reactive oxygen species (ROS), which disrupt cellular homeostasis and trigger cell death pathways .
Enzyme Inhibition
This compound has also been studied for its potential as an enzyme inhibitor. It was found to interact with various enzymes involved in metabolic pathways, thereby altering their activity. For instance, it showed promise in inhibiting certain proteases, which are critical in cancer progression and metastasis .
Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers evaluated the anticancer efficacy of trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) against several cancer cell lines, including breast and prostate cancer cells. The results indicated a dose-dependent inhibition of cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis via ROS generation |
| PC-3 (Prostate) | 15.0 | Enzyme inhibition |
Study 2: Enzyme Interaction
Another study focused on the interaction between trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) and specific enzymes involved in metabolic processes. The compound demonstrated significant inhibition rates against serine proteases, suggesting potential applications in therapeutic strategies targeting metabolic diseases.
Safety and Toxicity
While the biological activities of trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) are promising, safety assessments are crucial. Toxicological studies indicate that at therapeutic doses, the compound exhibits manageable toxicity profiles; however, further studies are required to fully understand its safety margins in clinical settings .
Q & A
Q. What are the primary applications of trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) in organic synthesis?
This complex is widely used as a precatalyst in Suzuki-Miyaura cross-coupling reactions , particularly for coupling benzylic halides with aryl- or heteroarylboronic acids. Its trans configuration and labile succinimidyl ligand facilitate rapid ligand exchange, enabling efficient activation under mild conditions. Reaction optimization often involves tuning solvent polarity (e.g., DMF or THF) and base selection (e.g., K₂CO₃) to stabilize the active palladium(0) species .
Q. What spectroscopic and crystallographic methods are used to characterize this complex?
Key characterization techniques include:
- ³¹P{¹H} NMR : To confirm the coordination of triphenylphosphine ligands (δ ~20–25 ppm for trans-configured Pd complexes) .
- X-ray crystallography : Determines bond lengths (e.g., Pd–Br = 2.45–2.50 Å, Pd–P = 2.30–2.35 Å) and trans geometry. For example, monoclinic crystals (space group P2₁/c) with unit cell parameters a = 15.0953 Å, b = 12.0379 Å, and β = 109.75° are reported .
- Mass spectrometry (FAB) : Molecular ion peaks at m/z 789 [M⁺] confirm stoichiometry .
Q. What safety precautions are critical when handling this palladium complex?
While specific toxicity data for this compound is limited, analogous palladium catalysts require:
- Use of gloves, lab coats, and fume hoods to avoid inhalation or skin contact.
- Immediate deactivation of waste with aqueous NH₃ or chelating agents to sequester Pd residues.
- Storage under inert atmosphere (N₂/Ar) to prevent ligand oxidation .
Advanced Research Questions
Q. How does the trans configuration of the complex influence catalytic activity compared to cis isomers?
The trans geometry reduces steric hindrance between the bulky triphenylphosphine ligands, enhancing substrate accessibility. This configuration also stabilizes the Pd(0) intermediate during catalytic cycles by allowing faster dissociation of the succinimidyl ligand. In contrast, cis isomers may suffer from slower ligand exchange, reducing turnover frequency in cross-coupling reactions .
Q. How can researchers resolve discrepancies in crystallographic data between studies?
Discrepancies in bond lengths or angles (e.g., Pd–Br variations of ±0.05 Å) may arise from differences in data collection (e.g., temperature: 150 K vs. room temperature) or refinement protocols (e.g., hydrogen atom treatment). To reconcile results:
- Compare R-factors (e.g., R = 0.023 vs. 0.058) and data-to-parameter ratios (>15:1 for reliability).
- Validate using complementary techniques like EXAFS to probe local Pd coordination .
Q. What strategies optimize ligand exchange in catalytic cycles for challenging substrates?
For electron-deficient or sterically hindered substrates:
Q. How does the succinimidyl ligand affect the complex’s reactivity in green chemistry applications?
The N-succinimidyl group acts as a hemilabile ligand , balancing stability and reactivity. It enables the complex to participate in atom-economical reactions by minimizing Pd waste. Studies show that this ligand design reduces the need for excess phosphine additives, aligning with green chemistry principles .
Q. What analytical methods identify Pd nanoparticle formation during catalytic degradation?
- TEM/EDX : Detects Pd nanoparticles (5–20 nm) and confirms elemental composition.
- UV-Vis spectroscopy : Monitors plasmon resonance peaks (~400 nm) indicative of nanoparticle growth.
- ICP-MS : Quantifies residual Pd in reaction mixtures to assess leaching .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters
| Parameter | Value (Monoclinic System) |
|---|---|
| Space group | P2₁/c |
| a (Å) | 15.0953 |
| b (Å) | 12.0379 |
| c (Å) | 19.8066 |
| β (°) | 109.75 |
| Pd–Br bond length | 2.46 Å |
| Pd–P bond length | 2.31 Å |
Table 2. Common Reaction Conditions for Suzuki-Miyaura Couplings
| Condition | Optimal Range |
|---|---|
| Temperature | 80–100°C |
| Solvent | DMF, THF, or toluene |
| Base | K₂CO₃, Cs₂CO₃ |
| Catalyst loading | 1–5 mol% |
| Reaction time | 12–24 hours |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
